REACTION_CXSMILES
|
[CH2:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]([N:11]2[C:15](=[O:16])[CH2:14][CH:13](Cl)[C:12]2=[O:18])=[CH:7][CH:6]=1)[CH:2]=[CH2:3].C(N(CC)CC)C>ClCCl>[CH2:1]([O:4][C:5]1[CH:6]=[CH:7][C:8]([N:11]2[C:15](=[O:16])[CH:14]=[CH:13][C:12]2=[O:18])=[CH:9][CH:10]=1)[CH:2]=[CH2:3]
|
Name
|
N-(4-Allyloxyphenyl)chlorosuccinimide
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Quantity
|
265.5 g
|
Type
|
reactant
|
Smiles
|
C(C=C)OC1=CC=C(C=C1)N1C(C(CC1=O)Cl)=O
|
Name
|
|
Quantity
|
1300 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
101 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with 1M hydrochloric acid
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The organic solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the solid was recrystallized from methanol
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
C(C=C)OC1=CC=C(C=C1)N1C(C=CC1=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |